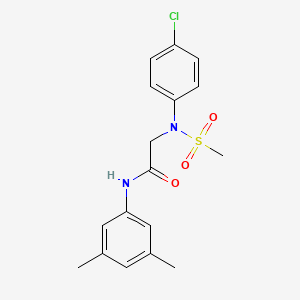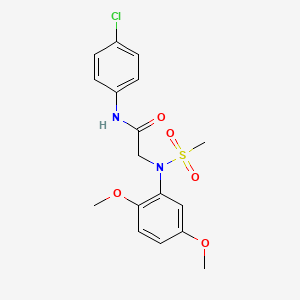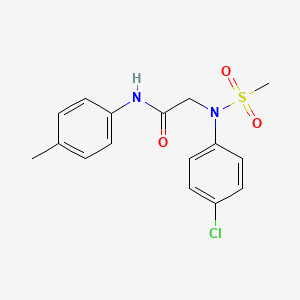
N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2,5-dimethylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DFG-10, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer-fighting drugs.
Mechanism of Action
DFG-10 works by binding to the active site of B-Raf and preventing it from carrying out its normal functions. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting B-Raf, DFG-10 can effectively slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
DFG-10 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting B-Raf, it has been found to induce apoptosis (cell death) in cancer cells and to decrease the expression of certain genes that are involved in cancer progression. DFG-10 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFG-10 is its specificity for B-Raf. Unlike other inhibitors that target multiple proteins, DFG-10 is highly selective and only targets B-Raf. This makes it a valuable tool for studying the role of B-Raf in cancer development and progression. However, one limitation of DFG-10 is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Future Directions
There are several potential future directions for research on DFG-10. One area of interest is the development of more potent and selective inhibitors of B-Raf. Another potential direction is the exploration of combination therapies that target multiple signaling pathways in cancer cells. Finally, the use of DFG-10 in combination with immunotherapy may also be an area of future research. Overall, DFG-10 shows great promise as a potential cancer-fighting drug and further research is needed to fully explore its potential.
Scientific Research Applications
DFG-10 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called B-Raf, which is involved in the development and progression of many types of cancer. DFG-10 has been found to be particularly effective against melanoma, a type of skin cancer that is notoriously difficult to treat.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-8-9-13(2)15(10-12)19-17(21)11-20(24(3,22)23)16-7-5-4-6-14(16)18/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNODKDQYEOMDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3553973.png)
![N-[3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]-2-methylpropanamide](/img/structure/B3553977.png)
![3-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3553984.png)
![methyl 4-[({[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3553994.png)
![4-methoxy-3-{[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]methyl}benzaldehyde](/img/structure/B3553998.png)
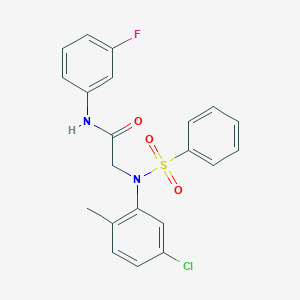
![{4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-morpholinecarbodithioate](/img/structure/B3554010.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3554013.png)
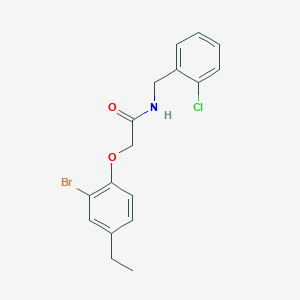
![methyl 2-({[(2-anilino-2-oxoethyl)thio]acetyl}amino)benzoate](/img/structure/B3554018.png)
![3-[(4-chlorophenoxy)methyl]-N'-(2-thienylacetyl)benzohydrazide](/img/structure/B3554036.png)
